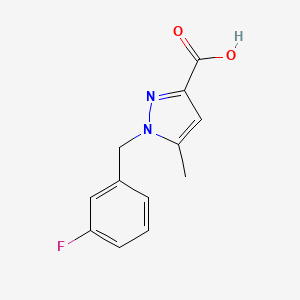
1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a suitable precursor with a fluorinating agent . For example, 3-fluorobenzyl chloride can be used as a starting material in the synthesis of various fluorobenzyl derivatives.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of “1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid”, the presence of a carboxylic acid group could allow for reactions such as esterification or amide formation .
Scientific Research Applications
Fluorescent Tagging for Carbohydrates Analysis
A study explored the use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars, showcasing its utility in sensitive HPLC-based detection of monosaccharides. This approach could be analogous to potential applications of related pyrazole compounds in bioanalytical chemistry, facilitating the analysis of complex biological matrices such as blood and milk samples (Cai et al., 2014).
Metal–Organic Frameworks for Sensing and Catalysis
The fabrication of robust lanthanide metal–organic frameworks (Ln-MOFs) utilizing a tricarboxylate ligand demonstrated their potential for multifunctional applications, including Fe(III) detection, CO2 capture, and utilization as catalysts. Such frameworks highlight the role of pyrazole derivatives in creating materials with environmental and industrial relevance (Tan et al., 2018).
Synthetic Pathways and Compound Formation
Research on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives revealed efficient synthetic routes and the potential for generating structurally diverse compounds. These findings underscore the synthetic versatility of pyrazole derivatives in medicinal chemistry and materials science (Yıldırım et al., 2005).
Fluorination Techniques for Heteroaromatic Compounds
A study reported the transition-metal-free decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives. This method facilitates the synthesis of fluorinated compounds, highlighting the importance of such transformations in developing pharmaceuticals and agrochemicals (Yuan et al., 2017).
Safety and Hazards
Future Directions
The study of fluorinated compounds is a rapidly growing field due to their potential applications in pharmaceuticals, agrochemicals, and materials science . Future research on “1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” and similar compounds could lead to new discoveries and applications.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)14-15(8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZARVUSRHTWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2739341.png)
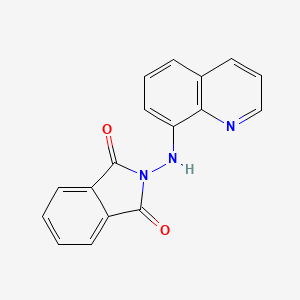
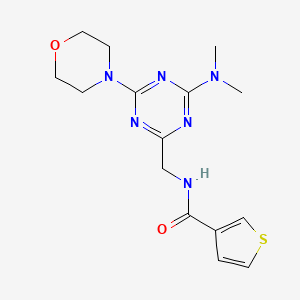
![Methyl 2-amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2739347.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2739348.png)
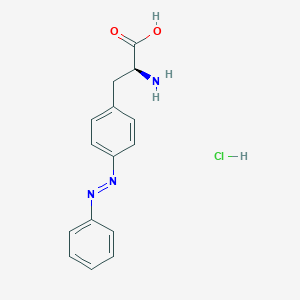
![3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2739351.png)
![6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739352.png)
![N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2739353.png)
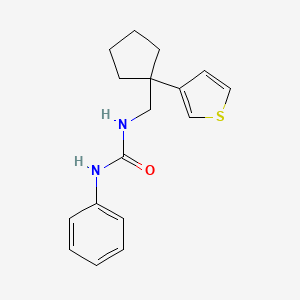
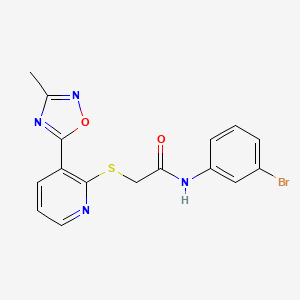
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2739357.png)

![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)